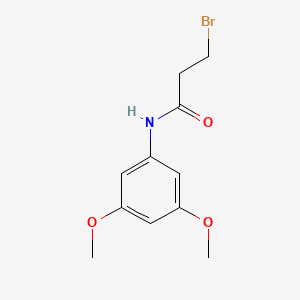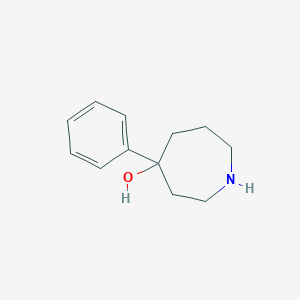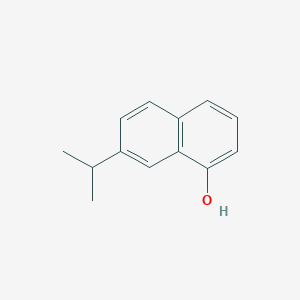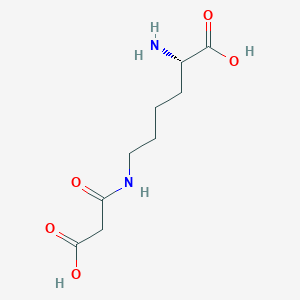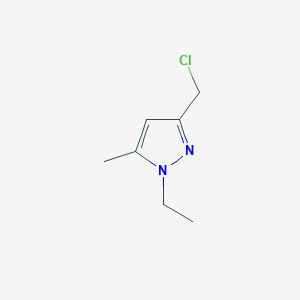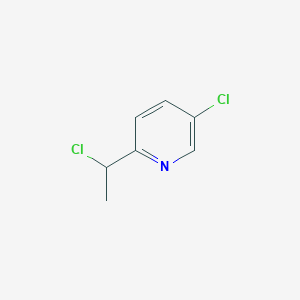![molecular formula C10H16O3 B11720392 7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxybicyclo[331]nonane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid typically involves the reaction of 4-oxahomoadamantan-5-one with hydrazine to form (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide. This intermediate is then reacted with benzonitrile, formamide, and p-(trifluoromethyl)benzaldehyde to obtain various derivatives .
Industrial Production Methods: While specific industrial production methods for 7-Hydroxybicyclo[33
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxylic acid functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to protein targets, which can modulate biological activities. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .
Comparación Con Compuestos Similares
Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic core but differ in their functional groups and substituents.
Adamantane derivatives: Similar in their rigid cage-like structures, but with different ring sizes and functional groups.
Uniqueness: 7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid is unique due to its specific combination of a hydroxyl group and a carboxylic acid group on a rigid bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-9,11H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVSMPPJRSCITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
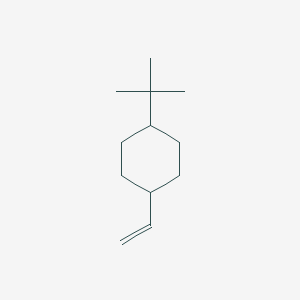
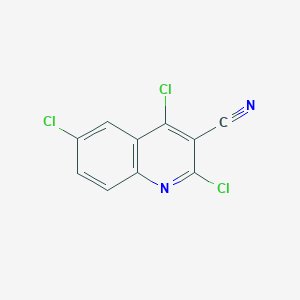
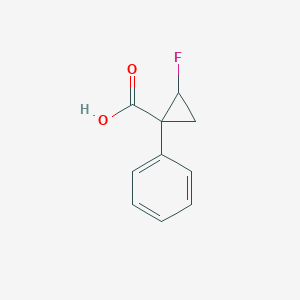
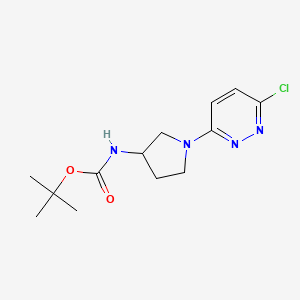
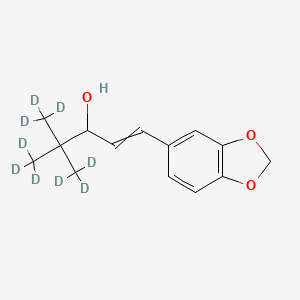
![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)

